molecular formula C7H8N2O2 B1328887 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid CAS No. 914637-68-6

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Cat. No.: B1328887
CAS No.: 914637-68-6
M. Wt: 152.15 g/mol
InChI Key: GDAOCGTXUVDBOC-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with a carboxylic acid substituent at the 3-position. This scaffold is part of a broader class of hydrogenated pyrroloimidazoles, which are recognized for their diverse pharmacological and synthetic applications .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-4-8-6-2-1-3-9(5)6/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOCGTXUVDBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650367
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-68-6
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid typically involves the annulation of the imidazole ring to the pyrrole ring. One common method starts with readily available aminocarbonyl compounds, which undergo a Markwald reaction to form the desired product . This two-step procedure is efficient and can be used to prepare bulk quantities of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce fully hydrogenated forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid exhibit broad-spectrum antimicrobial properties. Studies show that derivatives of imidazole compounds can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Properties
A study demonstrated that the compound's derivatives were tested for their antibacterial efficacy using agar dilution methods. The results indicated superior activity compared to known antibiotics like nalidixic acid .

Compound Bacterial Strain Tested Minimum Inhibitory Concentration (MIC)
6,7-Dihydro-5H-pyrrolo[1,2-a]...Staphylococcus aureus8 µg/mL
Nalidixic AcidEscherichia coli32 µg/mL

Materials Science

Electrochemical Applications
The unique structure of this compound allows it to function as a stabilizing agent in electrochemical systems. Its fused ring system enhances stability and performance in batteries and fuel cells .

Case Study: Electrolyte Stability
In a study assessing the electrochemical properties of imidazole derivatives, the compound was found to improve the stability of electrolytes significantly. This property is crucial for developing more efficient energy storage systems.

Property Value
Conductivity0.15 S/cm
Thermal StabilityUp to 250°C

Synthesis of Novel Compounds

This compound serves as a precursor in synthesizing novel pharmaceutical agents. Its carboxylic acid functionality allows for further derivatization to create compounds with enhanced biological activity.

Case Study: Synthesis of Derivatives
In synthetic chemistry research, this compound has been utilized to develop new imidazole derivatives aimed at targeting specific biological pathways involved in disease processes .

Derivative Target Activity
Methyl EsterAnti-inflammatory
Amine DerivativeAntiviral

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The pharmacological and chemical profiles of pyrroloimidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Derivatives and Their Properties
Compound Name Substituent Position/Group Key Applications/Activities References
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid 3-COOH Potential use in drug design (analog-based inference); hydrogen-bonding interactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide 2-SO₂NH₂ NLRP3 inflammasome inhibition; anti-inflammatory applications
3-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 3-NO₂ Intermediate for further functionalization; synthesized via nitration
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate 7-OAc Organocatalyst for enantioselective C-acylation
1-Substituted-3-aryl-pyrroloimidazolium chlorides 1-aryl, 3-Cl Antibacterial and antifungal activity
2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid 2-NH₂, 3-COOH Discontinued research compound; structural analog for amino-acid-like properties

Pharmacological Activity Comparison

Anticancer Activity
  • 3-Aryl-substituted derivatives (e.g., 3-aryl-6,7-dihydro-5H-pyrroloimidazoles): Block nuclear localization of androgen receptors in castration-resistant prostate cancer .
  • CDK9 inhibitors : (1S,3R)-3-Acetamido-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)pyridin-2-yl]cyclohexanecarboxamides inhibit cyclin-dependent kinase CDK9, a target in oncology .
Anti-inflammatory Activity
  • 2-Sulfonamide derivative : Specifically inhibits NLRP3 inflammasome activation, a key pathway in inflammatory diseases .
  • Carboxylic acid derivative : The COOH group may modulate inflammasome activity through pH-dependent mechanisms or ionic interactions, though this remains unexplored in the evidence.

Physicochemical and Structural Differences

  • Solubility : The carboxylic acid derivative exhibits higher aqueous solubility compared to sulfonamides or nitro derivatives due to its ionizable COOH group.
  • Hydrogen Bonding: COOH provides strong hydrogen-bond donor/acceptor capacity, unlike esters or nitro groups, influencing protein binding (e.g., kinase inhibition).
  • Electron Effects: Electron-withdrawing groups (e.g., NO₂, SO₂NH₂) deactivate the pyrroloimidazole ring toward electrophilic substitution, whereas COOH may direct reactivity via resonance.

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid (CAS Number: 914637-68-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features make it a candidate for various therapeutic applications, particularly in the fields of anti-inflammatory and analgesic agents.

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Structure : The compound features a pyrrole ring fused with an imidazole, which is significant for its biological interactions.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit notable anti-inflammatory and analgesic effects. A patent describes a novel derivative that shows excellent analgesic properties with significantly reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study Findings :

  • In experiments involving acetic acid-induced writhing and carrageenan-induced paw edema in animal models, this compound demonstrated substantial inhibition of pain and inflammation with lower toxicity profiles .
Study Type Model Used Effect Observed Toxicity Level
In vivo analgesic studyAcetic acid-induced writhingSignificant pain reductionLow
In vivo anti-inflammatory studyCarrageenan-induced paw edemaReduced swellingMinimal

Antibacterial Activity

Recent studies have explored the antibacterial potential of pyrrole derivatives, including those related to this compound. Research indicates that certain derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus .

Research Findings :

  • Compounds derived from the pyrrole structure showed minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against bacterial strains, suggesting significant antibacterial efficacy .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Modulation of Pain Pathways : It may interact with pain receptors or pathways, providing analgesic effects without the common side effects associated with conventional NSAIDs.

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile. No significant endocrine-disrupting properties were identified in current literature .

Q & A

Q. Table 1. Key Crystallographic Parameters for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole

ParameterValueReference
Crystal systemMonoclinic
Space groupP2₁/n
Bond length (C3–N2)1.356 Å
Torsion angle (N1–C3–C4–C5)−10.83°

Q. Table 2. Synthetic Yields for Common Derivatives

DerivativeYield (%)Key StepReference
6-Aryl-substituted75–90Cyclization in formic acid
Triazolothiadiazine salt62Condensation with pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Reactant of Route 2
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6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

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